molecular formula C18H18N2O3S B2421831 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1798038-61-5

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2421831
CAS RN: 1798038-61-5
M. Wt: 342.41
InChI Key: GYGTVQYAIFRZKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide” was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .

Scientific Research Applications

Biomarker for Pheochromocytomas and Paragangliomas

Antiviral Agent Against Hepatitis C Virus

Antibacterial and Antifungal Activity

Mechanism of Action

Target of Action

The primary target of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide is the glutamate NMDA receptor . This receptor plays a crucial role in the central nervous system, being involved in memory and learning processes. It is also implicated in several neurological and psychiatric disorders.

Mode of Action

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide interacts with its target, the glutamate NMDA receptor, by acting as a high-affinity ligand . This interaction results in the antagonism of the NMDA receptor, which is thought to be the key pharmacological feature underlying the actions of dissociative anesthetics .

Biochemical Pathways

The compound’s interaction with the NMDA receptor affects the glutamatergic signaling pathway. This pathway is involved in the regulation of various downstream effects, including synaptic plasticity, which is critical for learning and memory. The compound’s antagonistic action on the NMDA receptor can disrupt these processes, potentially leading to psychotomimetic effects .

Result of Action

The molecular and cellular effects of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide’s action are primarily due to its antagonism of the NMDA receptor. This can result in a range of effects, from altered perception and cognition to potential neurotoxicity. In particular, the compound’s significant affinities for the NMDA receptor may explain its psychotomimetic effects in human users .

Future Directions

The future directions for research on “N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide” could involve further studies on its potential biological activities, such as its anti-inflammatory properties . Additionally, more research could be conducted to fully understand its mechanism of action and to explore other potential therapeutic applications.

properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-14-5-3-4-12(8-14)16(23-2)10-19-18(21)13-6-7-15-17(9-13)24-11-20-15/h3-9,11,16H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGTVQYAIFRZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide

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